3-Bromo-5-cyclohexyl-1H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-cyclohexyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXIMLMFQQMREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679572 | |
| Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-62-4 | |
| Record name | 5-Bromo-3-cyclohexyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole synthesis pathway
Executive Summary
This technical guide outlines the optimized synthesis pathway for 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole , a versatile pharmacophore and intermediate in high-value Suzuki-Miyaura coupling reactions. The protocol utilizes a robust two-stage sequence: (1) the thermal condensation of cyclohexanecarboxylic acid with aminoguanidine bicarbonate to form the 3-amino-1,2,4-triazole core, followed by (2) a regioselective Sandmeyer-type bromination. This route is selected for its scalability, atom economy, and avoidance of expensive transition metal catalysts in the ring-formation stage.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors.[1] The 1,2,4-triazole ring is constructed first to establish the heteroaromatic core, utilizing the high nucleophilicity of aminoguanidine. The bromine moiety is introduced late-stage via diazotization, leveraging the stability of the triazole diazonium intermediate under acidic conditions.[1]
-
Target: this compound
-
Precursor 1: 3-Amino-5-cyclohexyl-1H-1,2,4-triazole (Stable Intermediate)
-
Starting Materials: Cyclohexanecarboxylic acid + Aminoguanidine bicarbonate[1]
Pathway Visualization
The following diagram illustrates the reaction flow, including reagents and key intermediates.
Caption: Two-step synthesis pathway from commodity starting materials to the brominated triazole target.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Amino-5-cyclohexyl-1H-1,2,4-triazole
Rationale: The "melt fusion" technique is preferred over solvent-based methods (e.g., refluxing in pyridine) to maximize throughput and minimize solvent waste. The reaction proceeds via the formation of an acyl-aminoguanidine intermediate which cyclizes upon dehydration.[1]
Reagents:
-
Cyclohexanecarboxylic acid (1.0 eq)[1]
-
Solvent: None (Neat reaction) or minimal Diglyme if temperature control is difficult.[1]
Protocol:
-
Setup: Equip a round-bottom flask with a mechanical stirrer (essential due to viscosity changes) and a wide-bore reflux condenser (to prevent clogging from sublimates).
-
Addition: Charge the flask with Cyclohexanecarboxylic acid and Aminoguanidine bicarbonate.
-
Heating (Ramp): Slowly heat the mixture to 100°C . Evolution of CO₂ will begin; ensure adequate venting.[1]
-
Reaction: Once effervescence subsides, increase temperature to 150–160°C and hold for 4–6 hours. The mixture will melt into a homogeneous phase.[1]
-
Workup: Cool the melt to ~80°C and add hot water (approx. 5 mL per gram of reactant). Stir vigorously to dissolve the crude solid.
-
Crystallization: Allow the solution to cool slowly to 4°C. The product, 3-amino-5-cyclohexyl-1H-1,2,4-triazole, precipitates as a white/off-white solid.
-
Purification: Filter and wash with cold water. Recrystallize from ethanol/water if purity is <95%.[1]
Key Data Points:
| Parameter | Specification |
|---|---|
| Yield | 75–85% |
| Appearance | White crystalline solid |
| Melting Point | ~185–190°C (Lit.[1] range for analogues) |
Stage 2: Sandmeyer Bromination
Rationale: Direct bromination of the triazole ring is difficult due to electron deficiency.[1] The Sandmeyer reaction converts the amino group to a diazonium salt, which is then displaced by bromide.[1] Copper(I) bromide (CuBr) is used as a catalyst to facilitate the radical mechanism and suppress side reactions (e.g., hydrolysis to the triazolone).[1]
Reagents:
-
3-Amino-5-cyclohexyl-1H-1,2,4-triazole (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Hydrobromic Acid (HBr, 48% aq., 10–15 eq)
-
Copper(I) Bromide (CuBr, 0.5–1.0 eq)
Protocol:
-
Dissolution: In a 3-neck flask, dissolve the 3-amino-triazole precursor in 48% HBr.
-
Diazotization: Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Addition: Add a solution of NaNO₂ in water dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution will turn yellow/orange.[1]
-
Sandmeyer Step:
-
Option A (One-pot): Add CuBr powder in small portions to the cold diazonium solution.
-
Option B (Transfer): Transfer the cold diazonium solution slowly into a separate vessel containing CuBr in HBr at 60°C (better for preventing side reactions).
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 1 hour to ensure complete nitrogen displacement.
-
Quench & Extraction: Cool to room temperature. Neutralize carefully with saturated Na₂CO₃ or NaOH (pH ~7–8).[1] Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Key Data Points:
| Parameter | Specification |
|---|---|
| Yield | 50–65% |
| Appearance | Off-white to pale yellow solid |
| Characterization | 1H NMR: Cyclohexyl multiplet (1.2–2.8 ppm), NH broad singlet (13.0+ ppm).[1] Absence of NH2 signal.[1] |
Safety & Optimization
-
Diazonium Instability: While triazole diazonium salts are more stable than phenyl diazoniums, they should never be isolated or allowed to dry.[1] Process immediately.
-
Exotherm Control: The neutralization of the HBr solution during workup is highly exothermic.[1] Add base slowly and monitor temperature to prevent decomposition of the product.[1]
-
Tautomerism: The product exists in tautomeric equilibrium (1H, 2H, 4H). In solution (NMR), the proton is typically observed on N1 or N2, often broadened due to rapid exchange.
References
-
Synthesis of pNHC Ligand Precursor (Bromo-triazole)
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
-
3-Amino-1,2,4-Triazole Synthesis (Organic Syntheses)
Sources
- 1. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]
- 6. cyclohexane carboxylic acid: Topics by Science.gov [science.gov]
A Comprehensive Spectroscopic and Analytical Guide to 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole. While direct experimental data for this specific compound is not widely available in public literature, this document provides a detailed predictive analysis based on established principles of spectroscopy and data from closely related analogues. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers undertaking the synthesis and characterization of this and similar molecules. The 1,2,4-triazole ring is a key scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2]
The structural integrity and purity of such compounds are paramount, and a thorough spectroscopic analysis is the cornerstone of their chemical validation. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both predicted data and the scientific rationale behind these predictions.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, with its combination of a heterocyclic aromatic triazole ring, a bulky lipophilic cyclohexyl group, and a bromine substituent, presents a unique spectroscopic fingerprint. The potential for tautomerism in 1H-1,2,4-triazoles can influence their spectroscopic characteristics.[3]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
While experimental data for the target molecule is not directly available, the reported data for the closely related 3-bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole serves as an excellent reference.[4] The primary difference to expect is the absence of the N-methyl signal and the presence of a broad, exchangeable N-H proton signal in the ¹H NMR spectrum of the title compound.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 400 MHz spectrometer.[5] The sample would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~13.0 - 15.0 | broad singlet | 1H | N-H | The N-H proton of the triazole ring is expected to be a broad signal due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this proton is readily observed.[6] |
| ~2.7 - 2.9 | triplet of triplets (tt) | 1H | CH (cyclohexyl) | This corresponds to the methine proton of the cyclohexyl ring directly attached to the triazole. It will be coupled to the adjacent axial and equatorial protons. In the N-methylated analogue, this signal appears at 2.67 ppm.[4] |
| ~1.8 - 2.0 | multiplet | 4H | CH₂ (cyclohexyl) | These are the signals for the four protons on the two carbons adjacent to the CH group of the cyclohexyl ring. |
| ~1.2 - 1.8 | multiplet | 6H | CH₂ (cyclohexyl) | These signals correspond to the remaining six protons of the cyclohexyl ring. The complex splitting patterns arise from the various axial and equatorial protons. |
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer. The chemical shifts are reported in ppm relative to TMS.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~162 | C5 (Triazole) | The carbon atom of the triazole ring bonded to the cyclohexyl group. In the N-methylated analogue, this appears at 161.8 ppm.[4] |
| ~139 | C3 (Triazole) | The carbon atom of the triazole ring bonded to the bromine atom. This is expected to be downfield due to the electron-withdrawing effect of the bromine. In the N-methylated analogue, this appears at 138.4 ppm.[4] |
| ~35 | CH (cyclohexyl) | The methine carbon of the cyclohexyl ring. In the N-methylated analogue, a signal appears at 35.4 ppm.[4] |
| ~31 | CH₂ (cyclohexyl) | Carbons of the cyclohexyl ring. In the N-methylated analogue, a signal is present at 31.0 ppm.[4] |
| ~26 | CH₂ (cyclohexyl) | Carbons of the cyclohexyl ring. In the N-methylated analogue, a signal is seen at 26.0 ppm.[4] |
| ~25 | CH₂ (cyclohexyl) | Carbons of the cyclohexyl ring. In the N-methylated analogue, a signal is observed at 25.6 ppm.[4] |
Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or a thin film.[7]
Predicted IR Data:
| Predicted Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3100 - 3300 | N-H stretch | The N-H stretching vibration of the triazole ring is expected in this region. This band is often broad.[8] |
| ~2850 - 2950 | C-H stretch (aliphatic) | These bands arise from the C-H stretching vibrations of the cyclohexyl group. |
| ~1550 - 1600 | C=N stretch | Characteristic stretching vibration for the C=N bonds within the triazole ring.[9] |
| ~1300 - 1370 | C-N stretch | Stretching vibrations of the C-N bonds in the triazole ring.[9] |
| ~1000 - 1100 | C-Br stretch | The C-Br stretching vibration is expected in this region. |
Caption: Key correlations in the IR spectrum.
Mass Spectrometry (MS)
Experimental Protocol: A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Predicted Mass Spectrometry Data:
The molecular weight of this compound (C₈H₁₂BrN₃) is approximately 229.02 g/mol for the monoisotopic mass.
| m/z | Assignment | Rationale |
| ~229/231 | [M]⁺ | The molecular ion peak. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da. |
| Varies | [M - C₆H₁₁]⁺ | Fragmentation corresponding to the loss of the cyclohexyl group. |
| Varies | [C₆H₁₁]⁺ | Fragmentation corresponding to the cyclohexyl cation. |
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from a close structural analogue and fundamental principles of spectroscopy, we have outlined the expected NMR, IR, and MS characteristics. The provided experimental protocols and interpretations are intended to empower researchers in the synthesis and validation of this and related compounds, ensuring the scientific rigor required in the field of drug development and chemical research.
References
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Chernenko, A. Y., Lavrentev, I. V., Shevchenko, M. A., & Chernyshev, V. (2025). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molbank, 2025(1), M1359. [Link]
-
Chernenko, A. Y., Lavrentev, I. V., Shevchenko, M. A., & Chernyshev, V. (2025). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molecules, 30(23), 1-10. [Link]
-
Patel, P., et al. (2017). Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology, 10(11), 3845-3849. [Link]
-
Strupiński, R., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134168. [Link]
-
Kumar, A., et al. (2022). Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative. JETIR, 9(6), 1-10. [Link]
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]
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Demchenko, A. M., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information: 1H and 13C NMR Data for triazole 1. [Link]
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. [Link]
-
Kanzariya, J., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 311-321. [Link]
-
Reddy, C. D., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
-
Kanzariya, J., et al. (2017). Synthesis and characterization of some 3-(2-(5-phenyl-1H-1,2,3-triazol-1-yl)acetyl)-2H-chromen-2-ones, using Click reaction. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
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Begtrup, M. (1971). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic, 107-110. [Link]
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Holovach, N., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(21), 5035. [Link]
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The Evolving Landscape of Heterocyclic Therapeutics: A Technical Guide to the Potential Biological Activity of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole Derivatives
Foreword: The Rationale for Focusing on Substituted 1,2,4-Triazoles
In the relentless pursuit of novel therapeutic agents, the 1,2,4-triazole scaffold has consistently emerged as a privileged structure in medicinal chemistry.[1][2][3] Its unique electronic properties, including dipole character, hydrogen bonding capability, and metabolic stability, render it an exceptional pharmacophore for interacting with a wide array of biological targets.[1] From blockbuster antifungal drugs like fluconazole to anticancer agents such as anastrozole, the versatility of the 1,2,4-triazole nucleus is well-documented.[1] This guide delves into a specific, yet largely unexplored, subclass: 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole derivatives . The introduction of a bulky, lipophilic cyclohexyl group at the 5-position and a reactive bromo-substituent at the 3-position presents a compelling synthetic handle for generating diverse libraries of compounds with potentially unique biological profiles. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, potential biological activities, and robust methodologies for evaluating this promising class of molecules.
I. Synthetic Strategies and Rationale: Crafting the this compound Core
The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold. The synthesis of this compound derivatives typically commences from a commercially available or readily synthesized starting material, 3-amino-5-cyclohexyl-1H-1,2,4-triazole. A common and effective method for the introduction of the bromo-substituent is a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 3-Bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole
This protocol is adapted from a known procedure for a similar derivative and serves as a representative example.[4]
Materials:
-
3-Amino-5-cyclohexyl-1H-1,2,4-triazole
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Potassium bromide (KBr)
-
Saturated aqueous sodium carbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve 3-amino-5-cyclohexyl-1H-1,2,4-triazole in 48% aqueous HBr and cool the solution to -15 °C in an ice-salt bath.[4]
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below -10 °C with vigorous stirring. The slow addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide and potassium bromide in 48% aqueous HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Carefully neutralize the reaction mixture to pH 7-8 by the slow addition of a saturated aqueous sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
Causality Behind Experimental Choices:
-
The use of low temperatures during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) bromide acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide ion.
-
The subsequent N-alkylation (e.g., methylation) can be achieved using standard procedures, such as reaction with an alkyl halide in the presence of a base. This step is essential for further diversification of the scaffold.
Caption: Synthetic workflow for this compound derivatives.
II. Potential Biological Activities: A Multifaceted Pharmacophore
The 1,2,4-triazole nucleus is a versatile scaffold known to exhibit a wide range of biological activities.[1][5] While specific data on this compound derivatives is emerging, we can extrapolate potential activities based on the extensive research on related compounds.
A. Antifungal Activity
Mechanistic Insight: Triazole antifungals are well-established inhibitors of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[6][7][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane integrity and inhibiting growth.[7][8][9] The bulky cyclohexyl group in our target compounds may enhance binding to the active site of this enzyme.
Potential Advantages: The development of new antifungal agents is critical due to the rise of resistant fungal strains.[6] Novel 1,2,4-triazole derivatives could offer a broader spectrum of activity or be effective against resistant pathogens.
B. Antibacterial Activity
Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11][12] The mechanism of action can vary, but some derivatives have been shown to interfere with bacterial cell wall synthesis or other essential metabolic pathways.[12] The lipophilicity of the cyclohexyl moiety could facilitate penetration through the bacterial cell membrane.
Experimental Protocol: Antibacterial Screening using Broth Microdilution Assay
This is a standard and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[13][14]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plates.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for antibacterial screening via broth microdilution.
C. Anticancer Activity
The 1,2,4-triazole scaffold is present in several anticancer drugs.[15][16][17] Their mechanisms of action are diverse and can include inhibition of key enzymes like aromatase, tubulin polymerization, or various kinases involved in cell signaling pathways.[16] The lipophilic cyclohexyl group could enhance cell permeability and interactions with hydrophobic pockets in target proteins.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[18][19][20]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting the percentage of cell viability against the compound concentration.
D. Antiviral Activity
Certain 1,2,4-triazole derivatives have shown promise as antiviral agents.[21][22][23][24] Ribavirin, a broad-spectrum antiviral drug, is a notable example containing a 1,2,4-triazole carboxamide moiety.[1] The mechanisms can involve the inhibition of viral enzymes or interference with viral replication processes. The structural features of this compound derivatives make them interesting candidates for screening against various viruses.
III. Data Presentation and Interpretation
For a systematic evaluation of a new series of compounds, it is crucial to present the biological activity data in a clear and comparable format.
Table 1: Representative Biological Activity Data for a Hypothetical Series of 3-Bromo-5-cyclohexyl-1-substituted-1H-1,2,4-triazole Derivatives
| Compound ID | R-group at N1 | Antifungal MIC (µg/mL) vs. C. albicans | Antibacterial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 |
| HYPO-01 | -CH₃ | >64 | 32 | 45.2 |
| HYPO-02 | -CH₂CH₃ | 32 | 16 | 31.8 |
| HYPO-03 | -CH₂Ph | 16 | 8 | 15.5 |
| HYPO-04 | -CH₂(4-Cl-Ph) | 8 | 4 | 8.1 |
| Fluconazole | N/A | 4 | N/A | N/A |
| Ciprofloxacin | N/A | N/A | 1 | N/A |
| Doxorubicin | N/A | N/A | N/A | 0.5 |
This table presents hypothetical data for illustrative purposes. Actual experimental results would be required to populate this table for the specific compounds of interest.
IV. Future Directions and Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the bromo-substituent provides a versatile handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to generate a diverse library of derivatives.
Key areas for future investigation include:
-
Synthesis and characterization of a diverse library of 3-bromo-5-cyclohexyl-1-substituted-1H-1,2,4-triazole derivatives.
-
Comprehensive in vitro screening against a broad panel of fungal, bacterial, cancer, and viral targets.
-
Structure-Activity Relationship (SAR) studies to identify the key structural features responsible for biological activity.
-
Mechanism of action studies for the most potent compounds to elucidate their molecular targets.
-
In vivo efficacy and toxicity studies in relevant animal models.
References
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Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2018). PMC. Retrieved January 31, 2026, from [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (2021). PMC - NIH. Retrieved January 31, 2026, from [Link]
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved January 31, 2026, from [Link]
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Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. (2020). MDPI. Retrieved January 31, 2026, from [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2024). ResearchGate. Retrieved January 31, 2026, from [Link]
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Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES. Retrieved January 31, 2026, from [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]
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Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. (2021). ACS Publications. Retrieved January 31, 2026, from [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). PubMed. Retrieved January 31, 2026, from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). PMC - NIH. Retrieved January 31, 2026, from [Link]
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Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). PubMed. Retrieved January 31, 2026, from [Link]
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The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). NIH. Retrieved January 31, 2026, from [Link]
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Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (2013). PubMed Central. Retrieved January 31, 2026, from [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). (n.d.). Retrieved January 31, 2026, from [Link]
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Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2019). MDPI. Retrieved January 31, 2026, from [Link]
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review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). (n.d.). Retrieved January 31, 2026, from [Link]
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Triazole antifungals. (n.d.). EBSCO. Retrieved January 31, 2026, from [Link]
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Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (2020). (n.d.). Retrieved January 31, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. Retrieved January 31, 2026, from [Link]
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In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2022). MDPI. Retrieved January 31, 2026, from [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). Int J Pharm Chem Anal. Retrieved January 31, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PMC - NIH. Retrieved January 31, 2026, from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging-US. Retrieved January 31, 2026, from [Link]
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(PDF) Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. (2021). ResearchGate. Retrieved January 31, 2026, from [Link]
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Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). (n.d.). Retrieved January 31, 2026, from [Link]
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Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES. Retrieved January 31, 2026, from [Link]
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(PDF) Bioassays for Anticancer Activities. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2018). Symbiosis Online Publishing. Retrieved January 31, 2026, from [Link]
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Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. (2021). SciELO. Retrieved January 31, 2026, from [Link]
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (2024). (n.d.). Retrieved January 31, 2026, from [Link]
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Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. (2023). (n.d.). Retrieved January 31, 2026, from [Link]
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Antifungal Ergosterol Synthesis Inhibitors. (2024). NIH. Retrieved January 31, 2026, from [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2023). MDPI. Retrieved January 31, 2026, from [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 31, 2026, from [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). (n.d.). Retrieved January 31, 2026, from [Link]
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A Literature Review Focusing on the Antiviral Activity of[10][11][25] and[1][10][25]-triazoles. (2023). PubMed. Retrieved January 31, 2026, from [Link]
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Discovery and synthesis of novel 1,2,4-triazole anticancer agents
Technical Guide: Discovery and Synthesis of Novel 1,2,4-Triazole Anticancer Agents
Executive Summary
The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry due to its high thermodynamic stability, capacity for dipole-dipole interactions, and ability to act as a rigid linker that mimics amide or ester bonds without their hydrolytic instability. This guide details the rational design, synthetic pathways, and biological validation of novel 1,2,4-triazole derivatives, specifically focusing on their dual-targeting potential against EGFR (Epidermal Growth Factor Receptor) and Tubulin polymerization .
Pharmacological Rationale & Molecular Design
The Bioisosteric Advantage
The 1,2,4-triazole ring serves as a robust bioisostere for the amide moiety (-CONH-). Unlike amides, the triazole ring is resistant to metabolic cleavage by peptidases. Its nitrogen atoms (N2 and N4) act as hydrogen bond acceptors, while the N1 proton (in 1H-tautomers) or substituents can serve as donors or hydrophobic anchors, facilitating deep penetration into the ATP-binding pockets of kinases like EGFR or the colchicine-binding site of tubulin.
Structure-Activity Relationship (SAR) Strategy
Rational design focuses on the functionalization of the 3, 4, and 5 positions of the triazole ring.
-
Position 3 & 5: Crucial for π-π stacking interactions with aromatic residues (e.g., Phe770 in EGFR). Introduction of indole or trimethoxyphenyl groups here often mimics the pharmacophore of Combretastatin A-4 (CA-4).
-
Position 4: Substitution here modulates solubility and the spatial orientation of the pendant groups, often determining the "cis-locked" conformation required for tubulin inhibition.
Figure 1: SAR Optimization Logic for 1,2,4-Triazoles
Caption: SAR decision tree highlighting functionalization strategies for dual-targeting efficacy.
Synthetic Methodologies
To ensure reproducibility and high yields, we prioritize the Microwave-Assisted Cyclization over traditional reflux methods. This approach reduces reaction times from hours to minutes and minimizes thermal degradation of sensitive substituents (e.g., indole moieties).
General Retrosynthetic Workflow
The most robust route to 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclization of acyl hydrazides with nitriles or isothiocyanates .
Figure 2: Microwave-Assisted Synthetic Pathway
Caption: Step-wise synthetic workflow for thio-substituted 1,2,4-triazoles using microwave irradiation.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-aryl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Rationale: This protocol targets the synthesis of a Combretastatin A-4 analogue where the triazole ring replaces the cis-olefin bridge.
-
Preparation of Hydrazide:
-
Dissolve 3,4,5-trimethoxybenzoic acid (10 mmol) in absolute ethanol (30 mL).
-
Add concentrated
(0.5 mL) and reflux for 6 hours to form the ester. -
React the ester with hydrazine hydrate (20 mmol) in ethanol under reflux for 4 hours.
-
Cool, filter the precipitate, and recrystallize from ethanol to yield 3,4,5-trimethoxybenzohydrazide .
-
-
Formation of Carbothioamide:
-
Mix the hydrazide (5 mmol) with a substituted phenyl isothiocyanate (5 mmol) in ethanol (20 mL).
-
Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Isolate the solid intermediate (hydrazinecarbothioamide).
-
-
Microwave-Assisted Cyclization:
-
Place the intermediate (2 mmol) in a microwave vial with 4N NaOH (10 mL).
-
Irradiate at 150 W, 100°C for 8-10 minutes .
-
Critical Step: Cool the solution in an ice bath and acidify dropwise with 2N HCl to pH 3-4.
-
Filter the resulting precipitate (the triazole-thiol), wash with cold water, and recrystallize from ethanol/DMF.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay measures the reduction of tetrazolium salts by metabolically active cells, serving as a proxy for cell viability.
-
Seeding: Plate cancer cells (e.g., A549, MCF-7) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve triazole compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Treat cells for 48h.
-
Control: DMSO vehicle (<0.1% v/v).
-
Positive Control: Colchicine or Erlotinib.
-
-
Development: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Aspirate medium and add 150
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Mechanism of Action: EGFR Inhibition
Many 1,2,4-triazole derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP-binding pocket, they prevent the auto-phosphorylation of tyrosine residues, thereby blocking downstream signaling cascades (RAS/RAF/MEK/ERK) essential for tumor proliferation.
Figure 3: EGFR Signaling Blockade
Caption: Mechanism of EGFR inhibition by triazole agents, halting the RAS/RAF/MEK/ERK proliferation cascade.
Comparative Data Summary
The following table summarizes the potency of recently developed 1,2,4-triazole hybrids against standard cancer cell lines.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Indole-Triazole Hybrid (9d) | EGFR / c-MET | A549 (Lung) | 0.052 | [4] |
| Cis-stilbene Conjugate (5a) | Tubulin | A549 (Lung) | 9.56 | [3] |
| Thiazolo-Triazole (14d) | EGFR | Renal Panel | < 1.0 | [5] |
| Triazole-Oxime Hybrid | Tubulin | HeLa (Cervical) | 0.21 | [2] |
Note: The Indole-Triazole hybrid (9d) demonstrates potency comparable to the clinical standard Erlotinib.
References
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 2005.
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 2023.
-
Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors. New Journal of Chemistry, 2021.
-
Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors. Archiv der Pharmazie, 2024.
-
Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.
-
Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes. BenchChem, 2025.
Methodological & Application
Synthesis of Planar N-Heterocyclic Carbene (pNHC) Ligands from 3-Bromo-1,2,4-Triazoles: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Planar N-Heterocyclic Carbenes
N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of organic compounds, revolutionizing the fields of organocatalysis and coordination chemistry.[1][2][3] Their successful isolation and characterization marked a new era in the study of carbene chemistry.[1][2] Unlike transient carbenes, the stability of NHCs is attributed to the electronic stabilization conferred by the adjacent nitrogen atoms.[1] This stability, coupled with their strong σ-donating properties, makes them excellent ligands for a wide array of transition metals, often rivaling or even surpassing traditional phosphine ligands.[2][4]
A significant subset of NHCs are the planar N-heterocyclic carbenes (pNHCs), also known as mesoionic carbenes (MICs).[5][6][7] These compounds are distinguished by their planar geometry and unique electronic structure, where a formal positive charge is delocalized over the heterocyclic ring.[5] This distinct feature enhances their σ-donating capacity, making them superior ligands in many catalytic applications.[5] The 1,2,4-triazole scaffold has proven to be a versatile framework for the construction of pNHC ligands, offering a pathway to novel catalysts with tailored electronic and steric properties.[8][9]
This guide provides a comprehensive overview and detailed protocols for the synthesis of pNHC ligands derived from 3-bromo-1,2,4-triazoles, a readily accessible class of starting materials. The methodologies described herein are designed to be robust and reproducible, empowering researchers to explore the vast potential of these ligands in catalysis and drug development.[10][11]
The Strategic Advantage of 3-Bromo-1,2,4-Triazoles
The use of 3-bromo-1,2,4-triazoles as precursors for pNHC ligands offers several strategic advantages:
-
Synthetic Accessibility: Halogenated triazoles can be synthesized through well-established methodologies, providing a reliable source of starting materials.[12]
-
Versatility for Functionalization: The bromine atom serves as a versatile handle for post-synthesis modification of the resulting pNHC-metal complexes, allowing for the fine-tuning of ligand properties.[13]
-
Direct Metalation Pathways: The C-Br bond is susceptible to oxidative addition by low-valent transition metal complexes, offering a direct route to pNHC-metal complexes without the need to isolate the free carbene.[14]
Synthetic Pathway Overview
The synthesis of pNHC ligands from 3-bromo-1,2,4-triazoles typically involves a two-step sequence: the synthesis of the brominated triazole precursor, followed by its reaction with a suitable metal precursor to generate the pNHC-metal complex.
Figure 1: General workflow for the synthesis of a Pd(II)-pNHC complex.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Bromo-1,2,4-Triazole Precursors
This protocol details the synthesis of a representative 3-bromo-1,2,4-triazole, which serves as the direct precursor to the pNHC ligand. The Sandmeyer reaction is a reliable method for converting an amino group on the triazole ring to a bromine.[14]
Protocol 1: Synthesis of 3-Bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole [14]
Materials:
-
3-Amino-5-cyclohexyl-1H-1,2,4-triazole
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-cyclohexyl-1H-1,2,4-triazole (1.0 eq) in 48% aqueous HBr and cool the solution to -15 °C in an ice-salt bath.
-
Slowly add sodium nitrite (1.1 eq) in small portions over 30 minutes, maintaining the temperature below -10 °C with vigorous stirring.
-
Stir the reaction mixture for an additional 30 minutes at this temperature.
-
Sequentially add copper(I) bromide (2.5 eq) and potassium bromide (2.0 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole.
Expected Yield: ~47%[14]
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, δ) | 13C NMR (CDCl₃, δ) |
| 2 | C₉H₁₄BrN₃ | 244.13 | White solid | 3.75 (s, 3H), 2.80 (m, 1H), 1.20-2.00 (m, 10H) | 163.5, 140.2, 36.8, 32.9, 31.5, 26.2, 25.8 |
Table 1: Physicochemical and Spectroscopic Data for the 3-Bromo-1,2,4-triazole Precursor.
Part 2: Synthesis of the Pd(II)-pNHC Complex
This protocol describes the synthesis of a palladium(II) complex featuring the 1,2,4-triazole-derived pNHC ligand via oxidative addition.[14] This method is advantageous as it circumvents the need for the isolation of the potentially unstable free carbene.
Protocol 2: Synthesis of Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate [14]
Materials:
-
3-Bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ammonium tetrafluoroborate (NH₄BF₄)
-
Toluene
-
Diethyl ether
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (1.0 eq), and ammonium tetrafluoroborate (1.1 eq).
-
Add anhydrous toluene to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 72 hours.
-
Cool the mixture to room temperature, which may result in the precipitation of the product.
-
Filter the precipitate and wash it with toluene and then diethyl ether.
-
Dry the resulting solid under vacuum to yield the desired palladium(II)-pNHC complex as a pale yellow crystalline solid.
Expected Yield: ~64%[14]
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, δ) | 31P NMR (CDCl₃, δ) |
| 3 | C₄₅H₄₅BBrF₄N₃P₂Pd | 974.88 | Pale yellow solid | 11.5 (br s, 1H), 7.2-7.8 (m, 30H), 3.9 (s, 3H), 3.0 (m, 1H), 1.1-2.1 (m, 10H) | 25.4 |
Table 2: Physicochemical and Spectroscopic Data for the Pd(II)-pNHC Complex.
Mechanistic Insights: The Oxidative Addition Pathway
The formation of the Pd(II)-pNHC complex from the 3-bromo-1,2,4-triazole precursor proceeds through an oxidative addition mechanism. The low-valent Pd(0) center of the tetrakis(triphenylphosphine)palladium(0) complex inserts into the C-Br bond of the triazole. This step is followed by the coordination of the triazole nitrogen to the palladium center and subsequent protonation by ammonium tetrafluoroborate to form the final cationic complex.
Figure 2: Simplified mechanism for the formation of the Pd(II)-pNHC complex.
Applications and Future Directions
The pNHC ligands derived from 1,2,4-triazoles are finding increasing use in various catalytic transformations. Their strong σ-donating ability and the potential for hydrogen bonding interactions from the N-H proton make them attractive for a range of reactions, including cross-coupling reactions, C-H activation, and amination reactions.[9][14][15] The modular synthesis of these ligands, starting from readily available 3-bromo-1,2,4-triazoles, allows for the systematic tuning of their steric and electronic properties to optimize catalyst performance.[9]
Furthermore, the incorporation of the 1,2,4-triazole motif, a known pharmacophore, into these ligand scaffolds opens up possibilities in the development of novel metallodrugs with potential therapeutic applications.[10][11][16][17] The continued exploration of the synthesis and reactivity of these pNHC ligands is expected to lead to the discovery of new and highly efficient catalytic systems and bioactive molecules.
References
-
An Overview of N-heterocyclic carbene: Properties and Applications. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Hollis, T. K. (2004). Diverse Chemical Applications of N-Heterocyclic Carbenes. Accounts of Chemical Research, 37(8), 546-553. [Link]
-
Biju, A. T., Kuhl, N., & Glorius, F. (2011). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 50(36), 8412-8424. [Link]
-
Fränkel, R., & Kernbach, U. (2005). Ag(I) N-heterocyclic carbene complexes: synthesis, structure, and application. Chemical Reviews, 105(10), 3978-4008. [Link]
-
Rove, K. D. (2008). N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC CATALYSTS. (Doctoral dissertation). University of Pennsylvania. [Link]
-
Mandal, S. K. (2020). Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis. Chemical Society Reviews, 49(1), 162-205. [Link]
-
Kharitonov, D. S., et al. (2023). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molbank, 2023(3), M1685. [Link]
-
Sravya, G., & Nagalakshmi, R. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(1), 1-5. [Link]
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Goudedranche, S., et al. (2024). Synthesis of Enantiopure 1,2,3-Triazolylidene-Type Mesoionic Carbenes (MICs) Conjugate Acids. The Journal of Organic Chemistry, 89(4), 2235-2241. [Link]
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Hahn, F. E., & Jahnke, M. C. (2016). N-Heterocyclic Carbenes: Synthesis, and Stereoelectronic Parameters. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 1-45). Springer. [Link]
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Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. [Link]
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Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2016). International Journal of PharmTech Research, 9(6), 335-344. [Link]
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Di-ecção, A., et al. (2019). 1,2,3-Triazolium-Derived Mesoionic Carbene Ligands Bearing Chiral Sulfur-Based Moieties: Synthesis, Catalytic Properties, and Their Role in Chirality Transfer. ACS Omega, 4(8), 13349-13366. [Link]
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Ghorai, M. K., & Kumar, A. (2017). 1,3‐Imidazole‐Based Mesoionic Carbenes and Anionic Dicarbenes. Chemistry – An Asian Journal, 12(15), 1836-1849. [Link]
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Bertrand, G., & Ghadwal, R. S. (2018). 1H-1,2,3-Triazol-5-ylidenes: Readily Available Mesoionic Carbenes. Accounts of Chemical Research, 51(12), 3209-3220. [Link]
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Bertrand, G., & Ghadwal, R. S. (2018). 1H-1,2,3-Triazol-5-ylidenes: Readily Available Mesoionic Carbenes. PubMed. [Link]
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Demir Kanmazalp, S., et al. (2006). Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]
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Poczta, A., et al. (2025). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules, 30(13), 3245. [Link]
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Synthesis, structure and catalysis/applications of N-heterocyclic carbene based on macrocycles. (2018). ResearchGate. [Link]
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Benhamou, L., et al. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(3), 1780-1816. [Link]
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Kumar, A., & Kumar, V. (2017). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 7(58), 36561-36578. [Link]
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Tailoring C–H amination activity via modification of the triazole-derived carbene ligand. (2024). Dalton Transactions. [Link]
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Hemilability Modulation via Phosphane-Triazole Ligand Design: Impact on Catalytic Formic Acid Dehydrogenation. (2025). ChemCatChem. [Link]
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Synthesis, Transformations of Pyrrole- and 1,2,4-Triazole-Containing Ensembles, and Generation of Pyrrole-Substituted Triazole NHC. (2016). ACS Publications. [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
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Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkat USA. [Link]
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Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. [Link]
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Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. (2024). ChemBioChem. [Link]
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Application Note: High-Throughput Screening of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole Derivatives for Anticancer Discovery
[1]
Introduction & Scientific Rationale
The 1,2,4-triazole pharmacophore is a cornerstone of medicinal chemistry, serving as a bioisostere for amides and esters while offering unique hydrogen-bonding capabilities. The specific scaffold 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole presents a "privileged structure" for drug discovery due to two distinct features:
-
The 5-Cyclohexyl Motif: This lipophilic moiety enhances membrane permeability and hydrophobic interactions within enzyme active sites (e.g., CYP51 or tubulin binding pockets), addressing a common failure point in early drug discovery—poor cellular uptake.[1]
-
The 3-Bromo Handle: This halogen is not merely a substituent but a reactive gateway.[1] It allows for rapid Diversity-Oriented Synthesis (DOS) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the generation of large, structurally diverse libraries from a single precursor.[1]
This Application Note details the end-to-end workflow for screening derivatives of this scaffold, focusing on antiproliferative activity in cancer cell lines.
Library Design & Synthesis Strategy
Before screening, the library must be generated. The 3-bromo position is the diversification point.[1]
Chemical Workflow
The core scaffold is subjected to parallel synthesis techniques to generate a library of 500–2,000 analogs.
Figure 1: Diversity-Oriented Synthesis workflow utilizing the 3-bromo handle for library expansion.[1]
Compound Management & Solubility Protocols
Critical Challenge: The cyclohexyl group significantly increases lipophilicity (
Protocol A: Stock Preparation & Acoustic Dispensing
-
Solubilization: Dissolve all library compounds to 10 mM in 100% DMSO .
-
QC Step: Sonicate for 15 minutes to ensure complete dissolution. Visual inspection is insufficient; use nephelometry if available.
-
-
Storage: Store in Low Dead Volume (LDV) source plates (cyclic olefin copolymer) to minimize plastic binding.
-
Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for "tipless" transfer.[1]
-
Why: Acoustic transfer eliminates tip-wetting losses, critical for lipophilic "sticky" compounds like cyclohexyl-triazoles.[1]
-
Volume: Transfer 20–50 nL directly into assay plates to keep final DMSO concentration
.
-
High-Throughput Screening Assay: Resazurin Reduction
We utilize the Resazurin (Alamar Blue) Cell Viability Assay . This is a homogeneous, fluorescent assay where metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin.[2] It is superior to MTT/MTS for HTS because it does not require cell lysis or solubilization steps.[1]
Assay Parameters
| Parameter | Specification |
| Cell Line | A549 (Lung) or MCF-7 (Breast) |
| Seeding Density | 2,000–4,000 cells/well (optimized per cell line) |
| Plate Format | 384-well, Black-walled, Clear-bottom (Tissue Culture Treated) |
| Assay Volume | 40 µL/well |
| Incubation Time | 48–72 hours (Compound exposure) |
| Detection | Fluorescence (Ex 560 nm / Em 590 nm) |
Protocol B: Step-by-Step HTS Workflow
-
Cell Plating (T=0):
-
Dispense 40 µL of cell suspension into 384-well plates using a bulk dispenser (e.g., Multidrop Combi).
-
Critical: Spin plates at 200 x g for 1 minute to settle cells.
-
Incubate overnight at 37°C / 5% CO₂ to allow attachment.
-
-
Compound Addition (T=24h):
-
Using the Acoustic Dispenser, transfer compounds from the 10 mM source plate.
-
Screening Concentration: Single-point screen at 10 µM (final).
-
Controls:
-
Negative Control (Max Signal): DMSO only (0.1%).
-
Positive Control (Min Signal): Staurosporine (1 µM) or Doxorubicin.[1]
-
-
-
Incubation:
-
Incubate plates for 48 hours.
-
-
Detection (T=72h):
Figure 2: Biological screening workflow for measuring antiproliferative activity.
Data Analysis & Hit Validation
Quality Control: The Z-Factor ( )
Before accepting data from a plate, calculate the Z-factor to ensure assay robustness.[1]
1- : Standard deviation of positive and negative controls.[3][4]
- : Mean of positive and negative controls.[3][4]
-
Acceptance Criteria:
is required for HTS.[1] If , the plate is rejected (likely due to pipetting error or cell variability).
Hit Definition
A compound is classified as a "Hit" if it reduces cell viability by >50% (or >3 Standard Deviations from the negative control mean).
Hit Confirmation (Dose-Response)
Primary hits must be "cherry-picked" and re-tested in an 8-point dose-response curve (e.g., 3-fold dilution starting at 30 µM) to determine the
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays: Resazurin and Other Methods.[1] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Maddali, A., et al. (2021). Synthesis and anticancer activity of 1,2,4-triazole derivatives.[1][5][6][7] ResearchGate. [Link]
-
PubChem. Compound Summary for CID 141304: 3-Bromo-5-methyl-1H-1,2,4-triazole (Analogous Scaffold Data).[1] [Link]
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Application Notes & Protocols: The Strategic Use of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole in Modern Kinase Inhibitor Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole as a versatile building block in the synthesis of novel kinase inhibitors. We will explore the strategic importance of its structural features, provide validated, step-by-step protocols for its use in key cross-coupling reactions, and discuss the rationale behind experimental design choices to empower your drug discovery programs.
Introduction: Why this compound?
The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding as both a donor and acceptor, and its presence in numerous FDA-approved drugs.[1][2] Its incorporation into kinase inhibitors is a proven strategy for targeting the ATP-binding site, where it can form critical interactions with the hinge region.[3][4]
The subject of this guide, this compound, offers a unique combination of features for the modern medicinal chemist:
-
A Reactive Handle for Diversification: The bromine atom at the 3-position serves as a highly reliable reactive handle.[5] It is primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents.[6][7][8] This enables rapid library synthesis for structure-activity relationship (SAR) studies.
-
The Cyclohexyl Anchor: The 5-cyclohexyl group is a lipophilic moiety that can effectively probe and occupy hydrophobic pockets within the kinase active site.[9] Unlike a simple linear alkyl chain, its conformational rigidity can impart a favorable entropic profile upon binding and improve selectivity. The use of cyclohexyl groups has been a successful strategy in the design of potent and selective inhibitors for various kinases, including CDK12.[10]
-
Metabolic Stability and Physicochemical Properties: The triazole core is metabolically robust, and the cyclohexyl group can enhance properties like cell permeability and oral bioavailability, which are critical for developing successful drug candidates.
This combination makes this compound a high-value starting material for developing inhibitors against a range of kinase targets, from well-established oncogenic drivers to novel targets in inflammation and neurodegeneration.[1][11]
Core Synthetic Applications & Protocols
The primary utility of this bromo-triazole is as an electrophilic partner in cross-coupling reactions. Below, we provide detailed, field-proven protocols for the two most critical transformations in kinase inhibitor synthesis: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the connection of the triazole core to various aryl or heteroaryl moieties that are essential for kinase hinge-binding.[12][13]
Rationale for Protocol Design:
This protocol is optimized for coupling this compound with a generic (hetero)aryl boronic acid.
-
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, is chosen for its reliability and broad functional group tolerance. The triphenylphosphine ligands stabilize the palladium center throughout the catalytic cycle.
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is used to activate the boronic acid, forming the boronate species necessary for transmetalation, without being harsh enough to degrade sensitive functional groups.[7]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is crucial. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the base and facilitate the formation of the active boronate.
Experimental Workflow: Suzuki-Miyaura Coupling
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with dry nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the bromo-triazole).
-
Reaction: Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-triazole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Application II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the introduction of primary or secondary amines to the triazole core.[14] This is a crucial step in synthesizing many kinase inhibitors that utilize an amino-heterocycle motif to interact with the kinase hinge region.
Rationale for Protocol Design:
This protocol is optimized for coupling the bromo-triazole with a generic amine, a reaction that can be more challenging than Suzuki coupling due to potential catalyst inhibition by the amine.
-
Catalyst System: A modern palladium pre-catalyst, such as tBuBrettPhos Pd G3, is selected.[8] These advanced catalysts are highly active at lower temperatures and are more resistant to deactivation, making them ideal for coupling with nitrogen nucleophiles.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine nucleophile, increasing its reactivity for the cross-coupling cycle.
-
Solvent: An anhydrous, aprotic polar solvent like toluene or CPME (cyclopentyl methyl ether) is used to ensure the base remains active and to prevent side reactions.
Catalytic Cycle: Buchwald-Hartwig Amination
Detailed Step-by-Step Protocol:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add this compound (1.0 eq.), the desired amine (1.1 eq.), sodium tert-butoxide (NaOt-Bu, 1.4 eq.), and the tBuBrettPhos Pd G3 pre-catalyst (0.02 eq.) to a dry vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.1 M).
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 100-110 °C.
-
Monitoring: Stir the reaction until LC-MS analysis indicates full conversion of the starting material (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solution. Purify the resulting residue via flash column chromatography to isolate the aminated product.
Data Summary: Representative Reactions
To illustrate the utility of this building block, the following table summarizes typical results for the synthesis of key intermediates for hypothetical kinase inhibitors targeting p38 MAP kinase and Aurora A kinase.
| Target Scaffold | Coupling Partner | Reaction Type | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p38 MAP Kinase | 4-Fluorophenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| Aurora A Kinase | 4-Aminobenzonitrile | Buchwald-Hartwig | tBuBrettPhos G3 (2%) | NaOt-Bu | Toluene | 110 | 4 | 78 |
| Generic Scaffold | Aniline | Buchwald-Hartwig | tBuBrettPhos G3 (2%) | NaOt-Bu | Toluene | 110 | 3 | 91 |
| Generic Scaffold | Pyridine-4-boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME/H₂O | 85 | 8 | 81 |
Yields are for isolated, purified products and are representative of unoptimized, exploratory reactions.
Troubleshooting and Expert Insights
-
Low Suzuki Yields: If a Suzuki reaction stalls, consider adding a fresh portion of the palladium catalyst. Also, ensure the boronic acid is of high quality, as degradation can lead to poor reactivity. Switching to a boronate ester (e.g., a pinacol ester) can sometimes improve stability and results.
-
Buchwald-Hartwig Challenges: The most common failure point is the presence of oxygen or water. Rigorous use of inert atmosphere techniques is non-negotiable. If coupling to an electron-deficient amine is slow, a more electron-rich phosphine ligand may be required to facilitate the reductive elimination step.
-
Purification: The N-H of the 1,2,4-triazole ring can cause streaking on silica gel. Adding a small amount of a modifier like triethylamine (0.1-1%) or acetic acid to the chromatography eluent can significantly improve peak shape and separation.
-
Regioselectivity of N-Alkylation/Arylation: The 1H-1,2,4-triazole exists in tautomeric forms. Subsequent reactions on the triazole nitrogen may yield a mixture of N1 and N2 isomers. Careful reaction design and chromatographic separation are necessary to isolate the desired regioisomer.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its pre-installed bromine "handle" and lipophilic cyclohexyl "anchor" provide a robust platform for rapid lead generation and optimization. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings offer reliable and efficient methods for elaborating this core structure, enabling medicinal chemists to access novel chemical space in their pursuit of next-generation therapeutics.
References
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ResearchGate. Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Identity and Utility of 3-Bromo-1H-1,2,4-triazole in Synthesis. (2026-01-24). Available from: [Link]
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ResearchGate. Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Available from: [Link]
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Semantic Scholar. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021-09-18). Available from: [Link]
-
PubMed Central. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Available from: [Link]
-
PubMed. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Available from: [Link]
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National Institutes of Health (NIH). TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. Available from: [Link]
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-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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PLOS ONE. Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. (2012-09-19). Available from: [Link]
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DergiPark. 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021-09-30). Available from: [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available from: [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Available from: [Link]
-
ACS Publications. Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. Available from: [Link]
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MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]
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PubMed. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
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National Institutes of Health (NIH). Tak-715. Available from: [Link]
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MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available from: [Link]
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-
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-
YouTube. Role of PI3K Inhibitors in Treatment of B-cell Malignancies. (2019-09-11). Available from: [Link]
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Troubleshooting & Optimization
Improving regioselectivity in the functionalization of 1,2,4-triazoles
The 1,2,4-Triazole Functionalization HelpDesk is now open.
This guide is structured as a Tier-3 Technical Support repository. It bypasses generic textbook definitions to address the specific failure modes encountered in high-stakes medicinal chemistry (e.g., synthesis of Letrozole, Sitagliptin analogs).
Status: Operational Operator: Senior Application Scientist Ticket Scope: Regiocontrol in N-Alkylation, N-Arylation, and C-H Functionalization.
📋 Executive Summary: The "N-Confusion" Matrix
The core frustration with 1,2,4-triazoles is the Tautomeric Roulette . In the unsubstituted parent ring, the proton shuttles rapidly between nitrogens. When you introduce an electrophile, three distinct pathways emerge, governed by the Steric-Electronic Mismatch :
-
N1-Alkylation: Thermodynamically favored (stable "aromatic" sextet).
-
N2-Alkylation: Kinetically favored (often less sterically hindered, proximal to high electron density).
-
N4-Quaternization: Rare in neutral conditions but common with high-energy electrophiles or in the presence of steric bulk at C3/C5.
The following guide details how to force the system into a single output channel.
🛠️ Module 1: Troubleshooting N-Alkylation
User Complaint: "I am getting a 60:40 mixture of N1 and N2 isomers. I need >95% N1 selectivity."
🔍 Root Cause Analysis
You are likely operating under Kinetic Control . The N2 position is often more accessible to the electrophile in the transition state, especially if the C3/C5 positions carry substituents. However, the N1-isomer is significantly more stable (approx. 3-4 kcal/mol lower in energy) due to better resonance stabilization.
✅ Protocol 1: The "Thermodynamic Funnel" (High-Heat Reversibility)
To fix the ratio, you must allow the reaction to equilibrate. N2-alkylation is often reversible at high temperatures, whereas N1-alkylation is effectively irreversible.
-
Reagent System: Unsubstituted 1,2,4-triazole + Alkyl Halide.[1][2]
-
The Fix: Switch from mild bases (K₂CO₃/Acetone) to high-boiling solvents with reversible heat .
-
Recommended Conditions:
-
Solvent: DMF or DMSO (High dielectric constant stabilizes the transition state).
-
Base: Cs₂CO₃ (The "Cesium Effect" increases solubility and reactivity).
-
Temperature: >100°C (Crucial for reversibility).
-
✅ Protocol 2: The DBU-Directed Pathway
For substrates sensitive to heat, use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU forms a specific salt complex with the triazole that sterically shields the N2/N4 positions, funneling reaction to N1.
Step-by-Step Workflow:
-
Dissolve 1,2,4-triazole (1.0 equiv) in THF (anhydrous).
-
Add DBU (1.1 equiv) dropwise at 0°C. Stir for 30 mins to form the salt.
-
Add the alkyl halide (1.0 equiv).
-
Warm to Room Temperature (RT).
-
Result: Typically >90:10 N1:N2 selectivity.[3]
📊 Data: Base & Solvent Effects on Regio-Ratio[2][3][4]
| Base | Solvent | Temp (°C) | N1 : N2 Ratio | Mechanism Dominance |
| K₂CO₃ | Acetone | 25 | 55 : 45 | Kinetic (N2 favored) |
| NaH | DMF | 0 | 60 : 40 | Kinetic (Aggressive anion) |
| DBU | THF | 25 | 92 : 8 | Steric/Complexation |
| Cs₂CO₃ | DMSO | 120 | 98 : 2 | Thermodynamic |
🛠️ Module 2: Troubleshooting N-Arylation
User Complaint: "My Buchwald coupling is failing, or I'm getting N2-arylation when I want N1."
🔍 Root Cause Analysis
Triazoles are "poisonous" to Palladium. They bridge metal centers, shutting down the catalytic cycle. Furthermore, the "bite angle" of the triazole on the metal center dictates selectivity. N2 binding is often favored by sterically crowded metal centers unless specific ligands are used.
✅ Protocol 3: Ligand-Controlled Pd-Catalysis
To achieve N1-selectivity, you must prevent the triazole from bridging. This requires a bulky Monodentate Ligand or a specific NHC (N-Heterocyclic Carbene) .
-
The Solution: Use tBuXPhos or IPr*OMe (bulky NHC).
-
Why? The bulk forces the triazole to bind via the least hindered nitrogen (N1) and prevents bis-coordination.
Recipe (N1-Selective):
-
Catalyst: Pd₂(dba)₃ (1-2 mol%).
-
Ligand: tBuXPhos (2-4 mol%) or IPr*OMe.
-
Base: K₃PO₄ (Weak base prevents side reactions).
-
Solvent: Toluene/Dioxane (100°C).
✅ Protocol 4: Ligand-Free Copper Nanoparticles (Green Alternative)
For simple aryl iodides, CuO nanoparticles favor N1-arylation at room temperature, bypassing the need for expensive ligands.
-
System: CuO nanoparticles (111 facet), KOH, DMSO, RT.
-
Mechanism: Surface-mediated mechanism where the N1-H acidity allows preferential adsorption to the oxide surface.
🛠️ Module 3: Troubleshooting C-H Functionalization
User Complaint: "I want to arylate the Carbon, not the Nitrogen. How do I distinguish C3 from C5?"
🔍 Root Cause Analysis
In 1-substituted 1,2,4-triazoles, the protons at C3 and C5 are chemically distinct.
-
C5 (between N1 and N4): Highly acidic (pKa ~27). The "carbene-like" carbon.
-
C3 (between N2 and N4): Less acidic.
✅ Protocol 5: Direct Lithiation (C5-Selective)
Because C5 is flanked by N1 and N4, it is significantly more acidic.
-
Substrate: 1-Phenyl-1,2,4-triazole.
-
Reagent: n-BuLi (1.1 equiv) in THF at -78°C.
-
Trapping: Add Electrophile (e.g., I₂, DMF, or transmetalate with ZnCl₂ for Negishi).
-
Selectivity: >99% C5 functionalization.
Diagram: The Selectivity Decision Tree
Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer (N1, N2, or C5).
🧪 Mechanism Visualization: The Tautomer Equilibrium
Understanding the equilibrium is vital. The diagram below illustrates why heat favors N1.
Caption: Kinetic vs. Thermodynamic pathways. N2 forms fast but reverts at high T; N1 forms slowly but stays.
📚 References
-
Bulger, P. G., et al. (2005). Regioselective Alkylation of 1,2,4-Triazole.[1][2][3][4][5][6][7] The use of DBU to favor N1-alkylation via salt formation.
-
Source: (Verified context via search).
-
-
Suramwar, N. V., et al. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Utilization of (111) facet CuO nanoparticles for N1 selectivity.[6][7][8]
-
Source:
-
-
Ye, X., et al. (2013). Selective Buchwald–Hartwig Arylation of C-Amino-1,2,4-Triazoles.[1] Use of bulky NHC ligands to control N1 vs N2 selectivity.[1]
-
Source:
-
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green chemistry approach to N1 isomers.
-
Source:
-
-
Gribanov, P. S., et al. (2015). C–H Functionalization of the 1,2,4-Triazole Ring.[4][5][7][9][10] Comprehensive review on C5-lithiation and arylation strategies.
-
Source:
-
Sources
- 1. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. yiddishjournal.com [yiddishjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Annulation-Induced Hidden Reactivity of the 1,2,4-Triazole Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refinement of HPLC Methods for Polar Triazole Compounds
Welcome to the technical support center for the analysis of polar triazole compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these notoriously difficult analytes. Here, you will find practical, field-proven insights and systematic troubleshooting guides to refine your HPLC methods, ensuring robust and reliable results.
The Challenge with Polar Triazoles
Polar triazole compounds, which include a wide range of fungicides, pharmaceuticals, and their metabolites, present a significant challenge in reversed-phase (RP) chromatography. Their high polarity leads to strong interactions with polar mobile phases and weak interactions with traditional non-polar stationary phases (like C18), often resulting in poor retention, where the analyte elutes in the solvent front.[1][2] Furthermore, the presence of nitrogen atoms in the triazole ring can lead to strong interactions with residual silanol groups on the silica support of the stationary phase, causing undesirable peak tailing.[3]
This guide will provide you with the expertise to overcome these challenges, explaining the causality behind experimental choices to build a self-validating and trustworthy analytical method.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when working with polar triazole compounds.
Q1: Why does my polar triazole compound show little to no retention on my C18 column?
A1: This is a classic issue stemming from the "like dissolves like" principle. Your polar triazole has a much stronger affinity for the polar mobile phase (typically a mixture of water or buffer with acetonitrile or methanol) than for the non-polar C18 stationary phase.[1][4] Consequently, it spends very little time interacting with the stationary phase and is quickly swept through the column, eluting at or near the void volume.
Q2: What is peak tailing and why is it so common with my triazole compounds?
A2: Peak tailing is a distortion where the back half of the peak is wider than the front half.[3] For triazole compounds, a primary cause is secondary interactions between the basic nitrogen atoms in the triazole ring and acidic residual silanol groups on the surface of the silica-based stationary phase.[3] These interactions create an additional, undesirable retention mechanism that leads to the tailing phenomenon. Other causes can include column overload and using a mobile phase pH that is close to the pKa of your compound.[1]
Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and should I be using it for my polar triazoles?
A3: HILIC is a powerful chromatographic technique that is highly suitable for the retention and separation of very polar compounds.[5][6] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or even triazole functionalities) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[1][6][7] In HILIC, the polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention.[6][8] If your triazole is too polar for reversed-phase, HILIC is an excellent alternative to explore.[1]
Q4: Can I use mass spectrometry (MS) with HILIC methods?
A4: Absolutely. HILIC is highly compatible with mass spectrometry and can even offer enhanced sensitivity.[8] The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, leading to better signal intensity compared to the highly aqueous mobile phases often used in reversed-phase for polar analytes.[8]
Q5: What are polar-embedded or polar-endcapped columns, and how do they help?
A5: These are specialized reversed-phase columns designed to improve the retention of polar compounds.[1][9]
-
Polar-embedded columns have a polar group (like an amide or carbamate) incorporated into the alkyl chain.[9] This polar group helps to draw water to the surface of the stationary phase, preventing the collapse of the C18 chains in highly aqueous mobile phases and providing an additional interaction mechanism for polar analytes.
-
Polar-endcapped columns have the residual silanol groups on the silica surface chemically modified (capped) with a small polar group. This "shields" the analyte from interacting with the silanols, significantly reducing peak tailing.[10]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of polar triazole compounds.
Problem 1: Poor or No Retention in Reversed-Phase HPLC
If your polar triazole elutes in the solvent front, a systematic approach to increasing retention is necessary.
Caption: Systematic workflow for troubleshooting poor retention of polar triazoles.
-
Increase Aqueous Content: The first and simplest step is to increase the percentage of the aqueous component in your mobile phase. For highly polar compounds, it is not uncommon to use 95% or even 100% aqueous mobile phases.[11]
-
Select an Aqueous-Stable Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention and reproducibility.[11] If you need to work with more than 95% water, you must use a column specifically designed for these conditions. Look for columns with "AQ" designations, polar-embedded phases, or wide-pore C18 chemistries (like Waters T3 columns).[5][9]
-
Adjust Mobile Phase pH: If your triazole has an ionizable functional group (acidic or basic), its retention can be significantly manipulated by changing the mobile phase pH.[1]
-
For basic triazoles , increasing the pH will neutralize the compound, making it less polar and more retained in reversed-phase.
-
For acidic triazoles , decreasing the pH will achieve the same effect.
-
A good starting point is to adjust the pH to be at least 2 units away from the compound's pKa.
-
-
Switch to a Different Stationary Phase: If the above steps are insufficient, consider a different type of stationary phase altogether.
-
Polar-Embedded/Endcapped Columns: As mentioned in the FAQs, these offer alternative selectivities and are designed for polar analytes.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar triazoles, HILIC is often the most effective solution.[1][8] This represents a more significant method development step but is a robust technique for retaining compounds that are unretained in reversed-phase.[5]
-
| Chromatography Mode | Stationary Phase | Mobile Phase | Best For |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (High % Aqueous) | Moderately polar triazoles. |
| Aqueous RP | Polar-embedded, Polar-endcapped | Highly Polar (up to 100% Aqueous) | Polar triazoles requiring high water content. |
| HILIC | Polar (Silica, Diol, Amide, Triazole) | Non-polar (High % Acetonitrile) | Very polar, water-soluble triazoles.[5][7] |
| Mixed-Mode | Combines RP and Ion-Exchange | Varies | Polar triazoles with ionizable groups.[5] |
Table 1. Comparison of HPLC modes for polar triazole analysis.
Problem 2: Significant Peak Tailing
Peak tailing compromises both resolution and the accuracy of integration, leading to unreliable quantitative results.[12]
Caption: Decision tree for troubleshooting peak tailing issues.
-
Rule out Column Overload: Before investigating chemical causes, ensure you are not simply overloading the column. Reduce the injection volume or the sample concentration. If the peak shape improves, you have found your culprit.
-
Operate at Low pH: Silanol groups are acidic, and their negative charge at neutral pH is the primary cause of interactions with basic compounds.[3] By lowering the mobile phase pH to below 3, you can protonate the silanol groups, effectively neutralizing them and minimizing these secondary interactions.[3] Be sure to use a column that is stable at low pH.
-
Use a High-Purity, Endcapped Column: Modern HPLC columns are often manufactured with high-purity silica, which has a lower concentration of acidic silanol groups. A "fully end-capped" column further reduces the number of available silanols.[3] These columns are essential for obtaining good peak shape with basic compounds like many triazoles.
-
Add a Mobile Phase Modifier:
-
For basic triazoles , adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[1]
-
For acidic triazoles that may interact with metal impurities in the silica, a small amount of an acid like trifluoroacetic acid (TFA) can act as an ion-pairing agent and improve peak shape.[13] Note that TFA can suppress ionization in MS detection.
-
| Parameter | Recommendation for Basic Triazoles | Rationale |
| Column | High-purity silica, fully endcapped, or polar-embedded | Minimizes available acidic silanol groups for secondary interactions.[3][10] |
| Mobile Phase pH | Low pH (e.g., 2.5 - 3.0) | Protonates silanol groups, neutralizing their negative charge.[3] |
| Modifier | 0.1% Triethylamine (TEA) or other competing base | Masks residual silanol sites, preventing analyte interaction.[1] |
| Buffer Concentration | 10-25 mM | Sufficient buffering capacity helps maintain a stable pH and can improve peak shape.[14] |
Table 2. Recommended starting conditions to minimize peak tailing for basic triazoles.
By systematically addressing these common issues, you can refine your HPLC methods for polar triazole compounds, transforming a challenging separation into a robust and reliable analysis.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Lehotay, S. J., & Mastovska, K. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Oxford Academic. [Link]
-
Wang, J., et al. (n.d.). Full article: Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Taylor & Francis. [Link]
-
Wang, J., et al. (n.d.). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Taylor & Francis Online. [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
-
ACS Publications. (n.d.). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ACS Publications. [Link]
-
SciSpace. (n.d.). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Nacalai USA, Inc. (n.d.). COSMOSIL HILIC. Nacalai USA, Inc. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Resolian. (n.d.). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. Resolian. [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. IJSDR. [Link]
-
Springer. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. [Link]
-
Pharmatutor. (2011). TROUBLESHOOTING IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Pharmatutor. [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC. [Link]
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]
-
PubMed Central. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Axion Labs. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
ResearchGate. (2025). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. [Link]
-
IJPQA. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPQA. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. SCION Instruments. [Link]
-
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Amerigo Scientific. [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]
-
ResearchGate. (2025). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. sepscience.com [sepscience.com]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Nacalai USA, Inc. | Product | COSMOSIL HILIC [nacalaiusa.com]
- 8. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. chromtech.com [chromtech.com]
- 11. hplc.eu [hplc.eu]
- 12. chromacademy.com [chromacademy.com]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
Validation & Comparative
Comparative Analysis of the Lipophilicity of 1,2,4-Triazole Derivatives
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for blockbuster antifungal agents (e.g., Fluconazole, Itraconazole) and emerging anticancer therapeutics.[1] Lipophilicity, quantified by the partition coefficient (
This guide provides a technical comparison of lipophilicity assessment methods and analyzes the Structure-Lipophilicity Relationships (SLR) of 1,2,4-triazole derivatives. It establishes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior methodology for high-throughput screening of these derivatives, contrasting it with the traditional Shake-Flask method.
Methodological Comparison: Shake-Flask vs. RP-HPLC vs. In Silico
For 1,2,4-triazole derivatives, which often possess amphiphilic properties due to the nitrogen-rich ring (hydrophilic) and variable side chains (lipophilic), selecting the correct determination method is critical.
Comparative Assessment Matrix
| Feature | Shake-Flask Method (Traditional) | RP-HPLC Method (Recommended) | In Silico Prediction (Preliminary) |
| Principle | Physical partitioning between n-octanol and water. | Partitioning between a non-polar stationary phase (C18) and polar mobile phase. | Algorithms (e.g., cLogP, ALOGPs) based on fragment contributions. |
| Accuracy | High for pure, stable compounds with | High correlation with octanol-water systems; excellent for congeners. | Variable; often fails with complex tautomers or novel fused rings. |
| Sample Requirement | High quantity required; must be ultra-pure. | Microgram quantities; impurities are separated chromatographically. | None (Virtual). |
| Throughput | Low (Time-consuming equilibration). | High (Automated injection sequences). | Ultra-High. |
| Limitations | Emulsion formation; difficult for very lipophilic compounds ( | Requires calibration with standard compounds; indirect measurement. | Does not account for specific intramolecular interactions or solvation effects. |
Expert Insight: While the Shake-Flask method remains the "gold standard" for regulatory submission of a final drug candidate, RP-HPLC is the superior operational choice for screening series of 1,2,4-triazole derivatives. The triazole ring's capacity for hydrogen bonding can cause emulsion issues in shake-flask experiments, leading to experimental artifacts. RP-HPLC avoids this by relying on retention times (
Experimental Protocol: RP-HPLC Determination of Lipophilicity
This protocol describes the determination of the chromatographic lipophilicity index (
Workflow Diagram
Figure 1: Workflow for the determination of lipophilicity (
Detailed Methodology
Reagents:
-
Stationary Phase: C18 (Octadecylsilane) column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol (MeOH) and water (HPLC grade). Buffered water (pH 7.4, 20 mM phosphate buffer) is recommended for ionizable triazoles to ensure the neutral species is measured.
-
Dead Time Marker: Sodium nitrate (
) or Uracil.
Procedure:
-
Preparation: Dissolve 1,2,4-triazole derivatives in methanol (1 mg/mL).
-
Isocratic Runs: Perform isocratic elution at varying volume fractions (
) of the organic modifier (MeOH). Recommended fractions: 50%, 60%, 70%, 80% (v/v). -
Data Acquisition: Record the retention time (
) for each compound and the dead time marker ( ). -
Calculation: Calculate the capacity factor (
) for each modifier concentration: -
Extrapolation: Plot
against the volume fraction of methanol ( ). Apply the Snyder-Soczewinski equation:- : The intercept (lipophilicity index, representing retention in 100% water).
- : Slope (related to the specific surface area of the solute).
Validation:
Run a set of standard compounds with known
Structure-Lipophilicity Relationships (SLR)
The 1,2,4-triazole ring itself is polar and hydrophilic. The lipophilicity of its derivatives is heavily modulated by the substituents at positions N1, C3, and C5.
SLR Analysis Diagram
Figure 2: Structure-Lipophilicity Relationship (SLR) map for 1,2,4-triazole derivatives.
Key Structural Insights
-
Halogenation (F, Cl): Introduction of Fluorine (as seen in Fluconazole) moderately increases lipophilicity while significantly improving metabolic stability by blocking oxidative metabolism.
-
Fused Systems: Fusing the triazole ring with other heterocycles (e.g., thiadiazoles) generally increases
due to the expanded aromatic surface area, often pushing into the 3.0–5.0 range, which is ideal for anticancer agents but may require formulation aids for solubility. -
Schiff Bases: Derivatives containing an imine linker (-N=CH-) at the 3- or 4-position often show variable lipophilicity. The hydrolysis of the imine bond in acidic media must be considered during shake-flask experiments, making HPLC the preferred method for these labile compounds.
Comparative Data: Reference vs. Novel Derivatives[1][2][3]
The following table contrasts the lipophilicity of established triazole drugs with recently synthesized classes of derivatives.
| Compound Class | Specific Example | Biological Context | |
| Standard Drug | Fluconazole | 0.5 | Systemic Antifungal (High water solubility) |
| Standard Drug | Itraconazole | 5.7 | Systemic Antifungal (Highly lipophilic, requires cyclodextrin) |
| Standard Drug | Voriconazole | 2.56 | Broad-spectrum Antifungal |
| Novel Derivative | 3-mercapto-1,2,4-triazole derivatives | 1.8 – 2.9 | Antimicrobial agents; optimized for oral bioavailability. |
| Novel Derivative | Triazole-Schiff Base hybrids | 3.2 – 4.5 | Anticancer; higher lipophilicity aids tumor cell penetration. |
| Novel Derivative | Fused Triazolo-thiadiazoles | 3.5 – 5.2 | Anti-inflammatory; risk of poor solubility if >5. |
Note: Data ranges are synthesized from recent comparative studies (2020-2025).
References
-
Study of the lipophilicity of some 1,2,4-triazole derivatives by RP-HPLC and TLC. Source: ResearchGate (2025)
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Source: Current Chemistry Letters (2015)
-
Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Source: MDPI Molecules (2022)
-
Novel 1, 2, 4-Triazoles as Antifungal Agents: SAR and Recent Developments. Source: BioMed Research International (2021)
-
Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Source: MDPI Processes (2024)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
